molecular formula C7H15NO2S B3151018 N-methylcyclohexanesulfonamide CAS No. 7010-85-7

N-methylcyclohexanesulfonamide

Cat. No. B3151018
CAS RN: 7010-85-7
M. Wt: 177.27 g/mol
InChI Key: IDKUGXSDROKLKF-UHFFFAOYSA-N
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Description

N-Methylcyclohexanesulfonamide is a chemical compound with the molecular formula C7H15NO2S . It is used in the field of organic chemistry as a building block .


Synthesis Analysis

The synthesis of this compound involves the reaction of cyclohexanesulfonyl chloride with methylamine . The reaction is carried out in a solution of tetrahydrofuran and dichloromethane at 0°C for 20 hours . The mixture is then diluted with dichloromethane and washed with a 10% NaHCO3 solution and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated under reduced pressure to yield the title compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring attached to a sulfonamide group . The sulfonamide group contains a sulfur atom bonded to an oxygen atom, a nitrogen atom, and a methyl group .

Scientific Research Applications

Synthesis Processes and Chemical Properties

  • N-Methylcyclohexanesulfonamide and related compounds are synthesized through various chemical processes. For example, Zhao Li-fang (2002) described the synthesis of methylsulfonamide using methanesulfonyl chloride, highlighting optimal conditions for high yield production (Zhao Li-fang, 2002). Similarly, Kasyan et al. (1997) synthesized N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines, providing insight into the structural and spectral parameters of these compounds (Kasyan et al., 1997).

Application in Catalysis and Organic Reactions

  • In catalysis, this compound derivatives have been applied in various reactions. For instance, Cortez et al. (2007) discussed the use of monosulfonamide-cyclohexane-1,2-diamine-RhCp∗ complexes in the asymmetric transfer hydrogenation (ATH) of ketones, achieving high enantioselectivity and yield (Cortez et al., 2007).

Thermostability and Derivative Formation

  • The formation of stable derivatives of compounds like chlorsulfuron and metsulfuron-methyl through N-methylation has been researched to improve their thermostability for gas chromatography analysis. Klaffenbach et al. (1993) explored this approach, demonstrating the stability of N-methyl derivatives under specific conditions (Klaffenbach et al., 1993).

Bioconjugation in Medicinal Chemistry

  • N-Methyl-N-phenylvinylsulfonamides have been utilized for cysteine-selective conjugation in peptides and proteins. Huang et al. (2018) reported their application in the preparation of antibody-drug conjugates (ADCs), highlighting the control over drug-antibody ratios (Huang et al., 2018).

Mechanism of Action

Target of Action

N-Methylcyclohexanesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial DNA synthesis .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the dihydropteroate synthetase enzyme, it prevents PABA from accessing the site, thereby inhibiting the production of folic acid . This results in a halt in bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthetase enzyme, this compound disrupts this pathway, preventing the production of folic acid and, consequently, the synthesis of bacterial DNA .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts bacterial replication .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy due to competitive inhibition

properties

IUPAC Name

N-methylcyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKUGXSDROKLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexanesulfonyl chloride (500 mg) was added to methylamine (12.3 mL, 2M solution in tetrahydrofuran) and the reaction mixture was stirred at room temperature for one hour. The solution was added to 1M aqueous HCl and extracted with ethyl acetate. The extract was washed with brine and dried over anhydrous sodium sulfate. After filtration, the solvent was removed under vacuum to yield the product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methylcyclohexanesulfonamide
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N-methylcyclohexanesulfonamide
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N-methylcyclohexanesulfonamide
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N-methylcyclohexanesulfonamide

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